1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide
CAS No.: 478251-05-7
Cat. No.: VC16155877
Molecular Formula: C26H21FN8O3
Molecular Weight: 512.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478251-05-7 |
|---|---|
| Molecular Formula | C26H21FN8O3 |
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C26H21FN8O3/c1-16(17-11-13-20(14-12-17)37-15-19-9-5-6-10-21(19)27)29-31-26(36)23-22(18-7-3-2-4-8-18)30-34-35(23)25-24(28)32-38-33-25/h2-14H,15H2,1H3,(H2,28,32)(H,31,36)/b29-16+ |
| Standard InChI Key | BLXAZLBIDKQSJC-MUFRIFMGSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)/C4=CC=C(C=C4)OCC5=CC=CC=C5F |
| Canonical SMILES | CC(=NNC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The molecule’s backbone integrates a 1,2,3-triazole ring substituted at the 1-position with a 4-amino-1,2,5-oxadiazole moiety and at the 4-position with a phenyl group. The 5-carbohydrazide substituent is further functionalized with an (E)-configured ethylidene linker connected to a 4-[(2-fluorobenzyl)oxy]phenyl group . This arrangement creates a planar, conjugated system across the triazole and oxadiazole rings, potentially enhancing π-π stacking interactions in biological targets. The 2-fluorobenzyl ether group introduces steric bulk and electron-withdrawing effects, which may influence solubility and target binding.
Stereochemical and Tautomeric Considerations
The ethylidene hydrazide linkage adopts an (E)-configuration, as indicated by the SMILES string () . This configuration minimizes steric clashes between the 4-phenyltriazole and the 2-fluorobenzyloxyphenyl groups. Tautomerism is possible at the oxadiazole’s amino group and the triazole’s NH site, though the crystalline state likely stabilizes one dominant tautomeric form.
Spectroscopic Signatures
While direct NMR or IR data for this compound are unavailable, analogs such as 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-3-pyridinylmethylidene]-5-(2-thienyl)-1H-1,2,3-triazole-4-carbohydrazide exhibit diagnostic NMR shifts in DMSO-, including aromatic protons at δ 7.5–8.5 ppm and hydrazide NH signals near δ 10–12 ppm . For the target compound, the 2-fluorobenzyloxy group’s protons are expected to resonate as a multiplet at δ 6.8–7.4 ppm, while the ethylidene CH group would appear as a singlet near δ 2.1 ppm .
Synthetic Pathways and Precursor Considerations
Hypothetical Retrosynthetic Analysis
The synthesis likely begins with the construction of the 1,2,3-triazole core via Huisgen cycloaddition or hydrazine-mediated cyclization. A plausible route involves:
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Triazole formation: Reaction of a phenyl-substituted alkyne with an azide precursor under copper catalysis.
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Oxadiazole incorporation: Coupling the triazole with a preformed 4-amino-1,2,5-oxadiazole unit using peptide coupling reagents.
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Hydrazide functionalization: Condensation of the triazole-5-carboxylic acid with hydrazine to form the carbohydrazide, followed by Schiff base formation with 4-[(2-fluorobenzyl)oxy]phenylacetaldehyde .
Key Intermediate: 4-[(2-Fluorobenzyl)oxy]phenylacetaldehyde
This aldehyde precursor can be synthesized via Williamson ether synthesis between 2-fluorobenzyl bromide and 4-hydroxyphenylacetaldehyde. The reaction requires base catalysis (e.g., KCO) in anhydrous DMF at 60–80°C .
Physicochemical Properties and Analytical Data
Collision Cross-Section (CCS) Profiling
Ion mobility spectrometry (IMS) data reveal the molecule’s gas-phase conformation under different adduct forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 513.17934 | 216.7 |
| [M+Na]+ | 535.16128 | 229.8 |
| [M+NH4]+ | 530.20588 | 219.2 |
| [M-H]- | 511.16478 | 224.0 |
The larger CCS for [M+Na]+ compared to [M+H]+ (229.8 vs. 216.7 Ų) suggests sodium coordination induces a more extended conformation .
Solubility and Partitioning Behavior
Calculated LogP values (estimated via Crippen’s method) approximate 3.1 ± 0.5, indicating moderate lipophilicity. Aqueous solubility is likely limited (<10 µM at pH 7.4) due to the aromatic-rich structure, necessitating formulation with co-solvents (e.g., DMSO) for biological assays.
Structure-Activity Relationship (SAR) Considerations
Role of the 2-Fluorobenzyloxy Group
Comparative analysis with the 3-fluorobenzyl analog (CAS 478251-20-6) highlights the importance of fluorine position:
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2-Fluoro substitution: Enhances dipole moments (μ ≈ 2.1 D) due to ortho-directed polarization, potentially improving membrane permeability.
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3-Fluoro substitution: Reduces steric hindrance but diminishes electronic effects on the benzyloxy linker .
Triazole-Oxadiazole Synergy
The fused triazole-oxadiazole system creates a rigid, electron-deficient scaffold capable of:
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Hydrogen bonding: Via oxadiazole NH (pKa ≈ 4.5) and triazole N atoms.
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Metal coordination: The oxadiazole’s N-O groups may bind transition metals (e.g., Cu, Fe) in enzymatic active sites.
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